molecular formula C16H27N5O2 B14607553 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile CAS No. 59312-59-3

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile

Katalognummer: B14607553
CAS-Nummer: 59312-59-3
Molekulargewicht: 321.42 g/mol
InChI-Schlüssel: PSXCFPADAXJTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with butylamino and methoxyethylamino groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the pyridine ring is functionalized with butylamino and methoxyethylamino groups. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Butylamino)ethanethiol: Shares the butylamino group but differs in its overall structure and functional groups.

    2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the methoxyethylamino groups.

Uniqueness

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

59312-59-3

Molekularformel

C16H27N5O2

Molekulargewicht

321.42 g/mol

IUPAC-Name

2-(butylamino)-4,6-bis(2-methoxyethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C16H27N5O2/c1-4-5-6-20-16-13(12-17)14(18-7-9-22-2)11-15(21-16)19-8-10-23-3/h11H,4-10H2,1-3H3,(H3,18,19,20,21)

InChI-Schlüssel

PSXCFPADAXJTTI-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C(=CC(=N1)NCCOC)NCCOC)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.